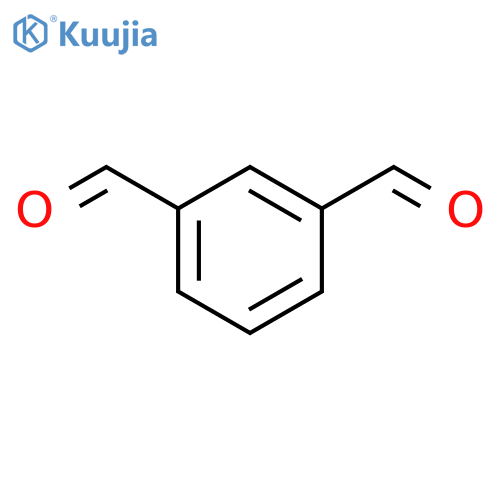Cas no 626-19-7 (Isophthaldehyde)

Isophthaldehyde structure
商品名:Isophthaldehyde
Isophthaldehyde 化学的及び物理的性質
名前と識別子
-
- Isophthalaldehyde
- 1,3-Benzenedialdehyde
- Isophthalic dicarboxaldehyde
- m-Phthalaldehyde
- Isophtaladehyde
- Benzene-1,3-dicarboxaldehyde
- m-Phthaldialdehyde
- benzene-1,3-dicarbaldehyde
- Isophthaldialdehyde
- 1,3-Benzenedicarboxaldehyde
- Isophthaldehyde
- Isophtaldehydes
- Isophtaldehydes [French]
- 3-Phthalaldehyde
- LU162B2N9X
- IZALUMVGBVKPJD-UHFFFAOYSA-N
- Isophthalaldehyde, 99%
- isophtalaldehyde
- 1,3-diformylbenzene
- PubChem17622
- Isophthalaldehyde, 97%
- Benzene 1,3 dica
-
- MDL: MFCD00003372
- インチ: 1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
- InChIKey: IZALUMVGBVKPJD-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H]
- BRN: 1561038
計算された属性
- せいみつぶんしりょう: 134.036779g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 134.036779g/mol
- 単一同位体質量: 134.036779g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 10
- 複雑さ: 117
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides.
- 色と性状: 微白色粉末
- 密度みつど: 1.1603 (rough estimate)
- ゆうかいてん: 87-88 °C (lit.)
- ふってん: 136°C/13mmHg(lit.)
- フラッシュポイント: 136℃/17mm
- 屈折率: 1.4800 (estimate)
- すいようせい: Slightly soluble in water.
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 34.14000
- LogP: 1.31160
- かんど: Air Sensitive
- ようかいせい: 水に微溶解する。
Isophthaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- RTECS番号:NT1981000
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Store at room temperature
Isophthaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Isophthaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A106508-10g |
Isophthalaldehyde |
626-19-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038211-250g |
1,3-Benzenedicarboxaldehyde |
626-19-7 | 98% | 250g |
¥208 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15788-25g |
Isophthalaldehyde, 98% |
626-19-7 | 98% | 25g |
¥1648.00 | 2023-03-15 | |
| TRC | I821965-25g |
Isophthaldehyde |
626-19-7 | 25g |
$ 75.00 | 2023-09-07 | ||
| TRC | I821965-50000mg |
Isophthaldehyde |
626-19-7 | 50g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06821-500g |
Isophthaldehyde |
626-19-7 | 97% | 500g |
614.00 | 2021-07-09 | |
| eNovation Chemicals LLC | D376322-1kg |
m-Phthalaldehyde |
626-19-7 | 97% | 1kg |
$355 | 2024-05-24 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0673609723- 500g |
Isophthaldehyde |
626-19-7 | 95%(GC) | 500g |
¥ 882.4 | 2021-05-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0153-100G |
Isophthalaldehyde |
626-19-7 | >98.0%(GC) | 100g |
¥290.00 | 2024-04-15 | |
| Key Organics Ltd | AS-10887-5MG |
1,3-Benzenedialdehyde |
626-19-7 | >98% | 5mg |
$59.58 | 2025-02-09 |
Isophthaldehyde サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:626-19-7)m-Phthalaldehyde
注文番号:sfd9222
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:626-19-7)Isophthalaldehyde
注文番号:LE1430
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Isophthaldehyde 関連文献
-
Magdalena Barwiolek,Dominika Jankowska,Mateusz Chorobinski,Anna Kaczmarek-K?dziera,Iwona ?akomska,Slawomir Wojtulewski,Tadeusz M. Muzio? RSC Adv. 2021 11 24515
-
Joel A. Drewry,Steven Fletcher,Haider Hassan,Patrick T. Gunning Org. Biomol. Chem. 2009 7 5074
-
3. Template synthesis of a novel macrobicyclic ligand and the crystal structure of its unique dinuclear copper(I) complexM. Patrick Ngwenya,Arthur E. Martell,Joseph Reibenspies J. Chem. Soc. Chem. Commun. 1990 1207
-
4. Intramolecular electron exchange with solvent participation: electron spin resonance study of the radical-anion of benzene-1,3-dicarbaldehyde in propan-2-ol–water mixturesM. Candida B. L. Shohoji,Bernardo J. Herold,Horácio M. Novais,Steen Steenken J. Chem. Soc. Perkin Trans. 2 1986 1465
-
5. Copper monooxygenase models. Aromatic hydroxylation by a dinuclear copper(I) complex containing methionine sulfur ligandsGloria Alzuet,Luigi Casella,Maria Laura Villa,Oliviero Carugo,Michele Gullotti J. Chem. Soc. Dalton Trans. 1997 4789
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:626-19-7) 间苯二甲醛

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:626-19-7)1,3-Benzenedicarboxaldehyde

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








